molecular formula C31H32N8O5 B1662821 Pyridostatin CAS No. 1085412-37-8

Pyridostatin

Cat. No. B1662821
M. Wt: 596.6 g/mol
InChI Key: VGHSATQVJCTKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Pyridostatin involves a series of G-quadruplex interacting small molecules based on a N, N′-bis (quinolinyl)pyridine-2,6-dicarboxamide scaffold . The synthetic analogues were evaluated for their ability to stabilize telomeric G-quadruplex DNA, some of which showed very high stabilization potential associated with high selectivity over double-stranded DNA .


Molecular Structure Analysis

The molecular structure of Pyridostatin is based on a N, N′-bis (quinolinyl)pyridine-2,6-dicarboxamide scaffold . The NMR solution structure of the 1:1 complex of a pyridostatin derivative bound to a G-quadruplex has been described .


Chemical Reactions Analysis

Pyridostatin is a G-quadruplex DNA stabilizing agent . It interacts with the G-quadruplex DNA and stabilizes it .


Physical And Chemical Properties Analysis

Pyridostatin has a molecular formula of C31H32N8O5 and a molecular weight of 596.64 .

Safety And Hazards

Pyridostatin is used for research purposes only and is not intended for human, veterinary diagnostic or therapeutic use . It is recommended to handle it with care and follow safety guidelines provided in the safety data sheet .

Relevant Papers Several papers have been published on Pyridostatin, discussing its role in antiviral therapy , its interaction with G-quadruplex DNA , and its potential in promoting DNA damage . These papers provide valuable insights into the properties and potential applications of Pyridostatin.

properties

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSATQVJCTKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridostatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
LY Liu, TZ Ma, YL Zeng, W Liu… - Journal of the American …, 2022 - ACS Publications
The nucleic acid G-quadruplex (G4) has emerged as a promising therapeutic target for a variety of diseases such as cancer and neurodegenerative disease. Among small-molecule G4-…
Number of citations: 17 pubs.acs.org
FJ Groelly, M Porru, J Zimmer, H Benainous… - EMBO Molecular …, 2022 - embopress.org
… Overall, our results demonstrate that pyridostatin is a compound suitable for further … pyridostatin may potentiate the efficacy of immune checkpoint inhibitors. Thus, pyridostatin …
Number of citations: 15 www.embopress.org
S Müller, DA Sanders, M Di Antonio, S Matsis… - Organic & …, 2012 - pubs.rsc.org
… Prior to this work, we showed that pyridostatin, the lead … the high selectivity of pyridostatin analogues towards G-… Recent work in our laboratory has proven that pyridostatin alters …
Number of citations: 139 pubs.rsc.org
JF Moruno-Manchon, EC Koellhoffer… - Aging (Albany …, 2017 - ncbi.nlm.nih.gov
… Since pyridostatin induces DNA DSBs in cell lines [9], we hypothesized that pyridostatin may induce DNA damage in primary neurons. To analyze DNA damage in neurons in our lab, …
Number of citations: 77 www.ncbi.nlm.nih.gov
RD Escarcega, AA Patil, JF Moruno-Manchon… - Journal of Biological …, 2023 - ASBMB
Noncanonical base pairing between four guanines (G) within single-stranded G-rich sequences leads to formation of а G-quartet. Self-stacking of G-quartets results in a columnar four-…
Number of citations: 8 www.jbc.org
Y Feng, D Yang, H Chen, W Cheng, L Wang… - Bioorganic & medicinal …, 2016 - Elsevier
The G-quadruplexes located in the P1 promoter of B-cell lymphoma-2 (Bcl-2) gene are implicated to regulate Bcl-2 expression. Here, we designed a new pyridostatin analog named …
Number of citations: 34 www.sciencedirect.com
TZ Ma, MJ Zhang, TC Liao, JH Li, M Zou… - Organic & …, 2020 - pubs.rsc.org
By choosing pyridostatin (PDS) with high thermal stabilization towards mixed-type G-quadruplexes as the monomer in dimers, three novel polyether-tethered PDS dimers (1a–c) were …
Number of citations: 17 pubs.rsc.org
Y Hou, T Gan, T Fang, Y Zhao, Q Luo, X Liu… - Nucleic Acids …, 2022 - academic.oup.com
Pyridostatin (PDS) is a well-known G-quadruplex (G4) inducer and stabilizer, yet its target genes have remained unclear. Herein, applying MS proteomics strategy, we revealed PDS …
Number of citations: 4 academic.oup.com
A Beniaminov, G Chashchina, A Shchyolkina… - Biochimie, 2021 - Elsevier
Major advances have been made recently in the application of the highly selective G4 DNA ligand pyridostatin (PDS) for targeting and visualization of this noncanonical DNA structure …
Number of citations: 3 www.sciencedirect.com
M Zou, JY Li, MJ Zhang, JH Li, JT Huang… - International Journal of …, 2021 - Elsevier
At present, there are still no anti-Zika virus (ZIKV) drugs or vaccines approved by FDA with accurate targets and antiviral mechanisms. Considering the RNA G-quadruplex sequences in …
Number of citations: 17 www.sciencedirect.com

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